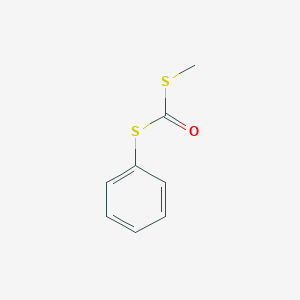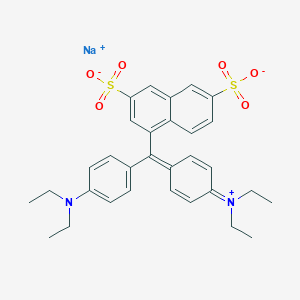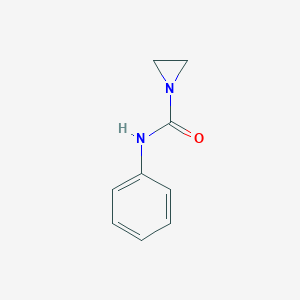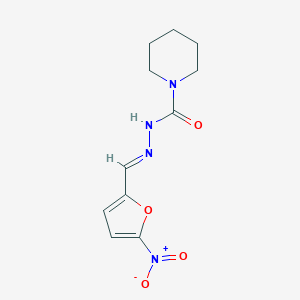
Silicotungstic acid
Overview
Description
Silicotungstic acid, also known as tungstosilicic acid, is a heteropoly acid with the chemical formula H₄[SiW₁₂O₄₀]. It is a white solid, although impure samples may appear yellow. This compound is known for its high acidity and is widely used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicotungstic acid is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid. The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture. The resulting solution is then evaporated to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise control of temperature and pH are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Silicotungstic acid undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of organic compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired product.
Major Products Formed:
Oxidation: Products include oxidized organic compounds such as aldehydes and ketones.
Reduction: Reduced tungsten compounds.
Substitution: Substituted heteropoly acids with different functional groups.
Scientific Research Applications
Silicotungstic acid has a wide range of applications in scientific research, including:
Biology: It is used in the preparation of various biological assays and as a staining agent in electron microscopy.
Industry: It is used in the production of biodiesel through the esterification of fatty acids and in the manufacture of various fine chemicals
Mechanism of Action
Silicotungstic acid exerts its effects primarily through its strong acidity and oxidizing properties. The molecular targets include various organic and inorganic compounds that undergo oxidation or substitution reactions. The pathways involved typically include the formation of intermediate complexes that facilitate the transfer of electrons or protons, leading to the desired chemical transformations .
Comparison with Similar Compounds
Phosphotungstic Acid: Another heteropoly acid with similar catalytic properties but different chemical composition.
Tungstic Acid: A simpler compound with fewer applications in catalysis.
Tungsten Trioxide: Used in similar oxidation reactions but lacks the acidity of silicotungstic acid.
Uniqueness: this compound is unique due to its high acidity and ability to form stable complexes with various substrates. This makes it a highly effective catalyst in a wide range of chemical reactions, particularly in organic synthesis and industrial applications .
Properties
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYHILWFSGVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2878.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11130-20-4 | |
| Record name | 12-Wolframosilicic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)





![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)




